N-Propargyladenosine

RNA labeling Click chemistry Polyadenylation

N-Propargyladenosine (N6pA, CAS 67005-97-4) is an adenosine analog characterized by a propargyl group (-C≡CH) at the N6 position of the adenine base. With a molecular formula of C13H15N5O4 and a molecular weight of 305.29 g/mol, this alkyne-functionalized nucleoside enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
Cat. No. B10857310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propargyladenosine
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1
InChIKeyJCLIMDWHRZIHMW-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Propargyladenosine for Click Chemistry and RNA Research: Product Specifications


N-Propargyladenosine (N6pA, CAS 67005-97-4) is an adenosine analog characterized by a propargyl group (-C≡CH) at the N6 position of the adenine base [1]. With a molecular formula of C13H15N5O4 and a molecular weight of 305.29 g/mol, this alkyne-functionalized nucleoside enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications . As a cell-permeable adenosine analog, N6pA is incorporated into nascent RNA transcripts by RNA polymerases I, II, and III, as well as post-transcriptionally by poly(A) polymerase, making it a metabolic labeling tool for monitoring RNA synthesis and poly(A) tail dynamics [2].

Why Unmodified Adenosine Cannot Substitute for N-Propargyladenosine in Click Chemistry Workflows


Unmodified adenosine lacks the alkyne functional group essential for CuAAC click chemistry reactions, rendering it completely incompatible with azide-based detection, purification, or conjugation workflows . While structurally similar nucleoside analogs such as 5-ethynyluridine (5-EU) and 5-ethynylcytidine (5-EC) also contain alkyne groups, they target different nucleobase incorporation pathways and cannot substitute for adenosine-specific applications in poly(A) tail synthesis monitoring or adenosine nucleotide-binding protein studies [1]. The N6-position modification in N6pA is specifically recognized by adenosine-metabolizing enzymes including RNA polymerases and poly(A) polymerase, a substrate specificity that is not preserved across other alkyne-functionalized nucleosides [2]. The following quantitative evidence demonstrates precisely where N6pA offers measurable differentiation from its closest comparators.

N-Propargyladenosine: Quantitative Differentiation Evidence for Procurement Decisions


N6pA vs. Unmodified Adenosine: Alkyne Functional Group Enables CuAAC Click Detection

N6pA contains a terminal alkyne moiety (-C≡CH) at the N6 position that enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing detection probes, a capability completely absent in unmodified adenosine [1]. This structural modification permits covalent conjugation to biotin-azide for affinity purification or fluorescent dye-azides for microscopic imaging of labeled RNA transcripts [2]. Unmodified adenosine lacks any reactive handle for bioorthogonal chemistry, precluding its use in click-based detection workflows .

RNA labeling Click chemistry Polyadenylation

N6pA vs. Unmodified Adenosine: Comparable Substrate Recognition by RNA Polymerases

N6pA is recognized and incorporated as a substrate by RNA polymerases I, II, and III during transcription in place of natural adenosine [1]. The N6-propargyl modification does not abrogate polymerase recognition, enabling efficient metabolic labeling of nascent RNA transcripts in living cells [2]. This substrate compatibility is comparable to unmodified adenosine, as demonstrated by the successful incorporation of N6pA into cellular RNA without requiring exogenous enzyme expression or genetic manipulation .

RNA polymerase Metabolic labeling Transcription

N6pA vs. Unmodified Adenosine: Comparable Substrate Recognition by Poly(A) Polymerase

N6pA is post-transcriptionally incorporated into mRNA poly(A) tails by endogenous poly(A) polymerase in place of natural adenosine [1]. This substrate recognition enables selective labeling of newly synthesized poly(A) tails for studying de novo mRNA polyadenylation dynamics in proliferating cells . The incorporation efficiency is sufficient to allow subsequent click chemistry-based detection of ethynyl-functionalized poly(A) tails [2].

Polyadenylation mRNA processing Poly(A) tail

N6pA-5′-Diphosphate vs. N6-Methyladenosine: Mortalin-NBD Structural Binding Evidence

N6-propargyladenosine-5′-diphosphate (N6pA-ADP) forms a stable complex with the nucleotide-binding domain of Mortalin (Hsp70 family chaperone), as demonstrated by X-ray crystallography at 2.0 Å resolution (PDB: 6P2U) [1]. The structure confirms that the N6-propargyl modification is accommodated within the nucleotide-binding pocket, with the propargyl group oriented toward solvent-accessible space without inducing steric clashes [2]. While N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand with greater affinity than unmodified adenosine, its binding affinity for Mortalin-NBD has not been structurally characterized, leaving N6pA-ADP as the crystallographically validated probe for Mortalin interaction studies [3].

Mortalin Hsp70 Nucleotide-binding

N6pA UV Absorbance Properties for Concentration Determination

N6pA exhibits a characteristic UV absorption maximum at 262 nm with a molar extinction coefficient (ε) of 18.0 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5 [1]. Unmodified adenosine shows a λmax of 260 nm with ε ≈ 15.4 L mmol⁻¹ cm⁻¹ under similar aqueous conditions [2]. The 2 nm bathochromic shift and increased extinction coefficient of N6pA are consistent with N6-alkyl substitution on the adenine chromophore .

Spectroscopy Quality control Concentration determination

N-Propargyladenosine: Recommended Application Scenarios Based on Evidence


Monitoring de Novo mRNA Poly(A) Tail Synthesis via Metabolic Labeling

N6pA is the appropriate selection for researchers requiring click chemistry-compatible labeling of newly synthesized mRNA poly(A) tails in proliferating cells [1]. The compound is incorporated post-transcriptionally by endogenous poly(A) polymerase in place of adenosine, generating ethynyl-functionalized poly(A) tails that can be conjugated to biotin-azide for streptavidin-based purification or fluorescent dye-azides for imaging [2]. This application is specifically supported by the substrate recognition evidence presented in Evidence Item 3, distinguishing N6pA from alternative alkyne-nucleosides that do not incorporate into poly(A) tails [3].

Structure-Based Drug Design Targeting Mortalin Nucleotide-Binding Domain

For crystallography and structure-based drug design projects targeting the Mortalin (Hsp70 family) nucleotide-binding pocket, N6-propargyladenosine-5′-diphosphate provides the only structurally validated co-crystal ligand at 2.0 Å resolution (PDB: 6P2U) [1]. This structural information, detailed in Evidence Item 4, enables rational design of covalent inhibitors and nucleotide-competitive compounds, making N6pA-ADP the ligand of choice for Mortalin-focused medicinal chemistry campaigns [2].

Click Chemistry-Based Purification and Detection of Adenosine-Containing RNA

N6pA should be prioritized when experimental workflows require adenosine-specific RNA labeling with downstream click chemistry conjugation [1]. As established in Evidence Item 1, the terminal alkyne group at the N6 position enables CuAAC reaction with azide-functionalized probes—a capability absent in unmodified adenosine [2]. This application is distinct from uridine- or cytidine-specific labeling achieved with 5-EU or 5-EC, and is supported by the polymerase substrate recognition evidence in Evidence Item 2 [3].

Accurate Quantification of N6pA Stock Solutions for Reproducible Dosing

When preparing N6pA stock solutions for cell culture labeling experiments, users must employ compound-specific spectroscopic parameters rather than adenosine defaults [1]. As documented in Evidence Item 5, N6pA exhibits λmax = 262 nm and ε = 18.0 L mmol⁻¹ cm⁻¹ in Tris-HCl (pH 7.5), representing a +2 nm shift and +17% increase in extinction coefficient compared to unmodified adenosine [2]. Applying adenosine values would underestimate N6pA concentration, leading to inconsistent labeling efficiency across experiments [3].

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